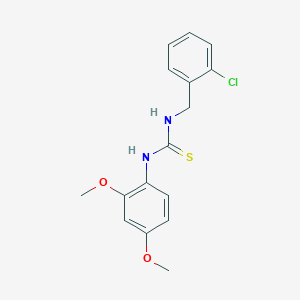
N-benzyl-4-isobutyl-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-isobutyl-N-methylbenzenesulfonamide, also known as NBBS, is a sulfonamide derivative that has gained attention in recent years due to its potential use in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.48 g/mol. In
Mécanisme D'action
N-benzyl-4-isobutyl-N-methylbenzenesulfonamide inhibits CAIX by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in intracellular pH, which can inhibit tumor cell growth and metastasis. Additionally, N-benzyl-4-isobutyl-N-methylbenzenesulfonamide has been shown to inhibit the activity of other sulfonamide-sensitive carbonic anhydrases, such as CAII and CAXII.
Biochemical and Physiological Effects:
N-benzyl-4-isobutyl-N-methylbenzenesulfonamide has been found to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a CAIX inhibitor. In preclinical studies, N-benzyl-4-isobutyl-N-methylbenzenesulfonamide has been shown to inhibit tumor growth and metastasis in a variety of cancer types, including breast, lung, and pancreatic cancer. Additionally, N-benzyl-4-isobutyl-N-methylbenzenesulfonamide has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-4-isobutyl-N-methylbenzenesulfonamide is its specificity for CAIX, which makes it a useful tool for studying the role of this enzyme in cancer progression. However, N-benzyl-4-isobutyl-N-methylbenzenesulfonamide has a relatively low potency compared to other CAIX inhibitors, such as SLC-0111. Additionally, N-benzyl-4-isobutyl-N-methylbenzenesulfonamide has poor aqueous solubility, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for N-benzyl-4-isobutyl-N-methylbenzenesulfonamide research. One area of focus is the development of more potent and selective CAIX inhibitors based on the N-benzyl-4-isobutyl-N-methylbenzenesulfonamide scaffold. Additionally, N-benzyl-4-isobutyl-N-methylbenzenesulfonamide may have potential applications in other areas of research, such as the study of pH regulation in the brain and the development of novel imaging agents for cancer diagnosis. Further studies are needed to fully understand the potential of N-benzyl-4-isobutyl-N-methylbenzenesulfonamide in these areas.
Méthodes De Synthèse
The synthesis of N-benzyl-4-isobutyl-N-methylbenzenesulfonamide involves the reaction of N-methylbenzenesulfonamide and benzylisobutyl ketone in the presence of a catalyst. The reaction yields N-benzyl-4-isobutyl-N-methylbenzenesulfonamide as the main product with a yield of around 70-80%. The purity of the product can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
N-benzyl-4-isobutyl-N-methylbenzenesulfonamide has been used in a variety of scientific research studies. It has been found to be a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CAIX has been shown to reduce tumor growth and metastasis in preclinical models. N-benzyl-4-isobutyl-N-methylbenzenesulfonamide has also been used as a tool to study the role of CAIX in tumor progression and to identify novel CAIX inhibitors.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-15(2)13-16-9-11-18(12-10-16)22(20,21)19(3)14-17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKJCCIJQJFVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




methanone](/img/structure/B5875474.png)
![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)


![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)
![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)


![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)

![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)